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molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No. B041492
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04761408

Procedure details

At 0°, 12 ml of chloroformic acid allyl ester are added dropwise to a solution of 7.51 g of glycine in 20 ml of water and 44 ml of 5N NaOH solution. The suspension is then stirred for 16 hours at room temperature. After removing the insoluble material by filtration, the filtrate is diluted with 100 ml of water and washed twice with CH2Cl2. The aqueous phase is adjusted to pH 2 with 4N HCl and extracted twice with CH2Cl2. The combined organic extracts are washed once with brine, dried over MgSO4 and concentrated by evaporation to form the white crystals of the title compound.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](Cl)=[O:6])[CH:2]=[CH2:3].[NH2:8][CH2:9][C:10]([OH:12])=[O:11]>O.[OH-].[Na+]>[CH2:1]([O:4][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[O:6])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C=C)OC(=O)Cl
Name
Quantity
7.51 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
44 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is then stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the insoluble material
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 100 ml of water
WASH
Type
WASH
Details
washed twice with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts are washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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